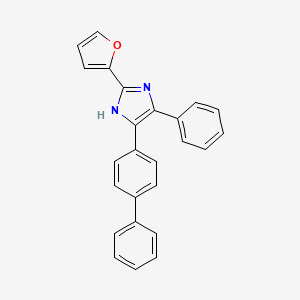
5-ethyl-2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-2-(4-ethyl-1-piperazinyl)-6-methyl-4(3H)-pyrimidinone, commonly known as EPM, is a small molecule compound that has been extensively studied for its potential therapeutic applications. EPM belongs to the class of pyrimidines and has a unique chemical structure that makes it an attractive candidate for various scientific research studies.
作用機序
The mechanism of action of EPM is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the regulation of cellular processes. EPM has also been shown to modulate the expression of certain genes that are involved in the regulation of cell proliferation and apoptosis.
Biochemical and physiological effects:
EPM has been shown to have various biochemical and physiological effects. EPM has been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. EPM has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. EPM has also been shown to modulate the immune system and to have anti-inflammatory effects.
実験室実験の利点と制限
EPM has several advantages for lab experiments. EPM is a small molecule compound that can easily penetrate cell membranes, making it an attractive candidate for various cellular and molecular studies. EPM is also relatively stable and can be easily synthesized in the laboratory. However, EPM also has some limitations for lab experiments. EPM has low solubility in water, which can make it difficult to work with in aqueous solutions. EPM also has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of EPM. One potential direction is to study the potential use of EPM as a therapeutic agent for the treatment of various diseases. Another potential direction is to study the mechanism of action of EPM in more detail to better understand how it works at the cellular and molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of EPM for therapeutic use.
合成法
The synthesis of EPM involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to cyclization with the help of acetic anhydride and sodium acetate. The final product is obtained after purification using column chromatography. The synthesis of EPM is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the product.
科学的研究の応用
EPM has been extensively studied for its potential therapeutic applications in various scientific research studies. EPM has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. EPM has also been studied for its potential use as an antiviral agent and as a modulator of the immune system.
特性
IUPAC Name |
5-ethyl-2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-4-11-10(3)14-13(15-12(11)18)17-8-6-16(5-2)7-9-17/h4-9H2,1-3H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMXVKIUFMYHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCN(CC2)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B5967558.png)
![4-{[[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5967566.png)
![5-fluoro-2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5967569.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone](/img/structure/B5967578.png)
![2-{1-(cyclohexylmethyl)-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967587.png)

![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5967589.png)
![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~,N~2~-dimethylglycinamide](/img/structure/B5967595.png)
![1-[5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5967598.png)
![1-cycloheptyl-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5967601.png)
![7-bromo-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5967623.png)
![N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5967630.png)
![1-methyl-2-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5967644.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B5967647.png)